N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
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Overview
Description
N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is a chemical compound with the molecular formula C8H9N3O3S It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide typically involves the reaction of benzimidazole derivatives with sulfonamide groups under specific conditions. One common method includes the following steps:
Starting Materials: Benzimidazole and methylating agents.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO).
Procedure: The benzimidazole derivative is first methylated to introduce the N-methyl group. Subsequently, the sulfonamide group is introduced through a sulfonation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which lacks the N-methyl and sulfonamide groups.
2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide: Similar structure but without the N-methyl group.
N-methylbenzimidazole: Lacks the sulfonamide group.
Uniqueness
N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is unique due to the presence of both the N-methyl and sulfonamide groups, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile compound in various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c1-9-15(13,14)5-2-3-6-7(4-5)11-8(12)10-6/h2-4,9H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYADEDFRFBCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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